Articaine-d3 (hydrochloride)
Description
Significance of Stable Isotope Labeling in Pharmaceutical Sciences
Stable isotope labeling is a powerful technique in pharmaceutical sciences that involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a drug molecule. This process creates a compound that is chemically identical to the parent drug but has a slightly higher molecular weight. This mass difference is the key to its utility, as it allows the labeled compound to be distinguished from its unlabeled counterpart by mass-sensitive analytical instruments.
The primary application of stable isotope-labeled compounds is in pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug. By using a labeled version of the drug as an internal standard in analytical methods like liquid chromatography-mass spectrometry (LC-MS), researchers can achieve highly accurate and precise quantification of the drug in biological matrices such as blood, plasma, and tissues. This accuracy is crucial for determining key pharmacokinetic parameters that inform dosing regimens and regulatory submissions.
Furthermore, stable isotope labeling can be employed to investigate the metabolic fate of a drug. By strategically placing isotopes at sites of potential metabolic activity, researchers can identify and quantify metabolites, providing valuable insights into the drug's biotransformation pathways.
Rationale for Deuterated Articaine (B41015) Analogue Development in Research
The development of deuterated articaine analogues, such as Articaine-d3 (hydrochloride), is driven by the need for a reliable internal standard for the bioanalysis of articaine. Articaine is an amide-type local anesthetic that is unique in that it also contains an ester group, which leads to its rapid metabolism in the body. wikipedia.orgchemicalbook.com Its short half-life of approximately 20 minutes necessitates sensitive and accurate analytical methods to study its pharmacokinetics. wikipedia.org
Articaine-d3 (hydrochloride) serves this purpose exceptionally well. When a sample containing articaine is prepared for analysis, a known amount of Articaine-d3 (hydrochloride) is added. During LC-MS analysis, the two compounds co-elute but are separated by the mass spectrometer based on their mass-to-charge ratio. Because the deuterated standard experiences similar extraction recovery and ionization efficiency to the unlabeled drug, it can be used to correct for any variations in the analytical process, leading to more reliable and reproducible results.
This enhanced analytical precision is vital for a variety of research applications, including:
Pharmacokinetic and Bioavailability Studies: Accurately determining the concentration of articaine in plasma over time after administration.
Drug-Drug Interaction Studies: Investigating how co-administered drugs may affect the metabolism and clearance of articaine.
Metabolite Identification and Quantification: Using the labeled standard to help identify and quantify metabolites of articaine, such as articainic acid. nih.gov
In essence, Articaine-d3 (hydrochloride) is a specialized tool that enables researchers to conduct high-quality quantitative studies on articaine, ultimately contributing to a more complete understanding of its behavior in the body.
Chemical and Physical Properties
The key distinction between Articaine-d3 (hydrochloride) and its non-deuterated counterpart is its molecular weight, which is a direct result of the three deuterium atoms. This difference, while small, is the foundation of its utility in research.
Table 1: Properties of Articaine-d3 (hydrochloride)
| Property | Value |
|---|---|
| Chemical Formula | C₁₃H₁₇D₃N₂O₃S·HCl |
| Molecular Weight | 323.88 g/mol |
| CAS Number | Not Available |
| Appearance | Solid |
Table 2: Comparison of Articaine-d3 (hydrochloride) and Articaine hydrochloride
| Property | Articaine-d3 (hydrochloride) | Articaine hydrochloride |
|---|---|---|
| Chemical Formula | C₁₃H₁₇D₃N₂O₃S·HCl | C₁₃H₂₀N₂O₃S·HCl |
| Molecular Weight | 323.88 g/mol | 320.84 g/mol nih.gov |
| CAS Number | Not Available | 23964-57-0 nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C13H21ClN2O3S |
|---|---|
Molecular Weight |
323.85 g/mol |
IUPAC Name |
methyl 4-methyl-3-[[3,3,3-trideuterio-2-(propylamino)propanoyl]amino]thiophene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H20N2O3S.ClH/c1-5-6-14-9(3)12(16)15-10-8(2)7-19-11(10)13(17)18-4;/h7,9,14H,5-6H2,1-4H3,(H,15,16);1H/i3D3; |
InChI Key |
GDWDBGSWGNEMGJ-FJCVKDQNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)NC1=C(SC=C1C)C(=O)OC)NCCC.Cl |
Canonical SMILES |
CCCNC(C)C(=O)NC1=C(SC=C1C)C(=O)OC.Cl |
Origin of Product |
United States |
Synthetic Methodologies for Articaine D3 Hydrochloride
Deuterium (B1214612) Incorporation Strategies
The introduction of deuterium into the articaine (B41015) structure can be achieved through several strategic approaches. The most direct and specific method involves the use of deuterated precursors in the synthetic pathway.
A common and efficient method for the synthesis of Articaine involves the acylation of methyl 3-amino-4-methylthiophene-2-carboxylate with 2-chloropropionyl chloride, followed by amination with n-propylamine. google.compatsnap.com To introduce the three deuterium atoms at the desired position, a deuterated version of 2-chloropropionyl chloride is required.
The proposed synthetic route would utilize 2-chloro-d3-propionyl chloride as the key deuterated precursor. The synthesis would proceed as follows:
Amidation: Methyl 3-amino-4-methylthiophene-2-carboxylate is reacted with 2-chloro-d3-propionyl chloride in the presence of a base, such as triethylamine, in an appropriate solvent like dichloromethane. This reaction forms the intermediate, methyl 3-[(2-chloro-d3-propanoyl)amino]-4-methylthiophene-2-carboxylate.
Amination: The chlorinated intermediate is then reacted with n-propylamine. This nucleophilic substitution reaction replaces the chlorine atom with the n-propylamino group, yielding the free base of Articaine-d3.
Salt Formation: The resulting Articaine-d3 free base is dissolved in a suitable solvent, such as acetone (B3395972) or diethyl ether, and treated with hydrochloric acid to precipitate the final product, Articaine-d3 (hydrochloride), as a crystalline solid.
The critical deuterated precursor, 2-chloro-d3-propionyl chloride, can be synthesized from commercially available deuterated starting materials, such as deuterated lactic acid or alanine.
Hydrogen-deuterium (H-D) exchange reactions offer an alternative, though generally less specific, method for deuterium incorporation. These reactions typically involve treating the non-deuterated parent molecule with a deuterium source, such as D₂O, under conditions that promote the exchange of protons for deuterons.
For Articaine, achieving selective deuteration at the terminal methyl group of the propionyl side chain through H-D exchange would be challenging. The presence of other exchangeable protons, such as the amine and amide N-H protons, and potentially acidic C-H protons, could lead to a mixture of deuterated isotopologues. Therefore, for the specific synthesis of Articaine-d3, the direct synthetic route using a deuterated precursor is the preferred and more controlled methodology.
Isotopic Purity and Enrichment Assessment of Synthesized Articaine-d3 (hydrochloride)
Following the synthesis of Articaine-d3 (hydrochloride), it is crucial to determine its isotopic purity and the degree of deuterium enrichment. This is typically accomplished using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for assessing isotopic purity. By comparing the mass spectrum of the synthesized Articaine-d3 with that of non-deuterated Articaine, the incorporation of three deuterium atoms can be confirmed by a mass shift of approximately 3 Da. The relative intensities of the molecular ions corresponding to the d0, d1, d2, and d3 species can be used to calculate the percentage of isotopic enrichment.
| Technique | Parameter Measured | Information Obtained |
| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z) of molecular ions | Confirms the incorporation of deuterium atoms and allows for the calculation of isotopic enrichment by comparing the relative intensities of deuterated and non-deuterated species. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Disappearance of specific proton signals and changes in carbon signals | Confirms the position of deuterium labeling and can provide an estimate of isotopic purity by comparing the integration of the remaining proton signals to a known internal standard. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides a qualitative and quantitative assessment of deuterium incorporation. The disappearance or significant reduction in the intensity of the proton signal corresponding to the terminal methyl group of the propionyl side chain confirms successful deuteration at the intended position. The percentage of deuterium incorporation can be estimated by comparing the integration of this signal region to the integration of other non-deuterated proton signals within the molecule.
Spectroscopic Characterization of Deuterated Positions (e.g., NMR, IR)
The structural confirmation and verification of the deuterated positions in Articaine-d3 (hydrochloride) are achieved through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: In the ¹H NMR spectrum of Articaine-d3, the signal corresponding to the methyl protons of the propionyl group, which appears as a doublet in the spectrum of non-deuterated Articaine, would be absent or significantly diminished. The other proton signals of the molecule are expected to remain largely unchanged, providing a clear indication of the site of deuteration.
¹³C NMR: In the ¹³C NMR spectrum, the carbon atom of the deuterated methyl group (-CD₃) will exhibit a characteristic triplet multiplicity due to coupling with the three deuterium atoms (spin I=1). Additionally, this signal will be shifted slightly upfield compared to the corresponding -CH₃ signal in the non-deuterated compound.
Infrared (IR) Spectroscopy: IR spectroscopy can also be used to confirm deuteration. The C-H stretching vibrations of the methyl group, typically observed in the 2850-2960 cm⁻¹ region, would be replaced by C-D stretching vibrations, which appear at a lower frequency, generally in the 2100-2250 cm⁻¹ region.
| Spectroscopic Data | Non-Deuterated Articaine (Predicted) | Articaine-d3 (Predicted) |
| ¹H NMR | Signal for -CH₃ of the propionyl group (doublet) | Absence or significant reduction of the -CH₃ signal |
| ¹³C NMR | Signal for -CH₃ of the propionyl group (quartet) | Signal for -CD₃ as a triplet, shifted slightly upfield |
| IR Spectroscopy | C-H stretching vibrations (~2850-2960 cm⁻¹) | C-D stretching vibrations (~2100-2250 cm⁻¹) |
Advanced Analytical Applications of Articaine D3 Hydrochloride
Application as an Internal Standard in Quantitative Bioanalysis
Articaine-d3 (hydrochloride) serves as a stable isotopically labeled internal standard for the quantification of articaine (B41015) in biological matrices. Its use is pivotal in analytical methodologies to correct for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the results. The co-elution of Articaine-d3 with the unlabeled analyte, articaine, ensures that they experience similar effects from sample processing, chromatographic separation, and ionization, which is a fundamental requirement for a reliable internal standard.
Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for the bioanalysis of articaine, with Articaine-d3 (hydrochloride) being an ideal internal standard. The development of these methods involves meticulous optimization of both the chromatographic separation and the mass spectrometric detection parameters to achieve high sensitivity, selectivity, and throughput.
Typically, reversed-phase liquid chromatography is employed, utilizing C18 columns to separate articaine and Articaine-d3 from endogenous components of the biological matrix, such as plasma or serum. The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous solution containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) to ensure efficient ionization.
For detection, tandem mass spectrometry is operated in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both articaine and Articaine-d3. While published methods have utilized various deuterated and non-deuterated internal standards, the principles of method development remain directly applicable. For instance, a method for the simultaneous detection of articaine and its metabolite, articainic acid, used Articaine-d7 as the internal standard. The protonated molecules were used as precursor ions, and specific product ions were monitored.
A representative set of parameters for an LC-MS/MS method for articaine analysis is detailed in the table below, illustrating typical conditions that would be applicable when using Articaine-d3.
Table 1: Illustrative LC-MS/MS Parameters for Articaine Analysis
| Parameter | Condition |
| Chromatography | |
| Column | C18 (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Transition (Articaine) | m/z 285 → 86 |
| Monitored Transition (Articaine-d3) | m/z 288 → 89 (Predicted) |
| Collision Energy | Optimized for fragmentation |
Development of Gas Chromatography-Mass Spectrometry (GC-MS) Methods
While less common than LC-MS/MS for the analysis of articaine, gas chromatography-mass spectrometry (GC-MS) presents a viable alternative. The development of a GC-MS method would necessitate a derivatization step to increase the volatility and thermal stability of articaine and Articaine-d3. This is a critical consideration as the ester and amide functionalities in the articaine molecule make it less suitable for direct GC analysis.
Following derivatization, the chromatographic separation would be achieved on a capillary column, such as a DB-5ms, which is compatible with mass spectrometry. The temperature program of the GC oven would be optimized to ensure adequate separation of the analytes from matrix components and any derivatization by-products.
In the mass spectrometer, electron ionization (EI) would typically be used, and the instrument would be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Specific ions characteristic of the derivatized articaine and Articaine-d3 would be monitored. The use of a deuterated internal standard like Articaine-d3 in GC-MS is crucial to compensate for any variability in the derivatization reaction and the injection process.
Principles of Isotope Dilution Mass Spectrometry (IDMS) in Articaine Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample. In the context of articaine quantification, a precisely weighed amount of Articaine-d3 (hydrochloride) is added to the biological sample at the earliest stage of the analytical workflow.
The fundamental principle of IDMS is that the isotopically labeled internal standard (Articaine-d3) is chemically identical to the endogenous analyte (articaine). Consequently, both compounds exhibit the same behavior during extraction, chromatography, and ionization. Any loss of the analyte during sample processing will be accompanied by a proportional loss of the internal standard.
By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, a highly accurate and precise quantification can be achieved. This ratio is directly proportional to the concentration of the analyte in the original sample. The use of IDMS effectively corrects for variations in sample recovery and matrix effects, which are common challenges in bioanalysis.
Method Validation Parameters for Articaine-d3 (hydrochloride) Assays
For any bioanalytical method to be considered reliable, it must undergo a rigorous validation process to demonstrate its performance characteristics. The use of Articaine-d3 (hydrochloride) as an internal standard is integral to achieving the required levels of accuracy and precision during this validation.
Determination of Analytical Sensitivity and Limits of Quantification
The analytical sensitivity of a method is defined by its lower limit of quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. For articaine, various LC-MS/MS methods have been validated, demonstrating a range of LLOQs depending on the specific instrumentation and sample processing procedures.
For instance, one validated method for the determination of articaine in human plasma reported an LLOQ of 78.1 ng/mL. Another highly sensitive method for the simultaneous detection of articaine and mepivacaine (B158355) in whole blood achieved an LLOQ of 0.8 ng/mL for articaine. A study focusing on both articaine and its metabolite, articainic acid, established LLOQs of 5 ng/mL and 10 ng/mL, respectively.
The determination of the LLOQ is based on a signal-to-noise ratio of at least 10 and is confirmed by demonstrating that at this concentration, the precision (expressed as the coefficient of variation, %CV) is typically ≤ 20%, and the accuracy (expressed as the percentage of the nominal concentration) is within 80-120%.
Assessment of Linearity and Dynamic Range
The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range. This range is known as the dynamic or calibration range. To assess linearity, a series of calibration standards are prepared by spiking known concentrations of articaine into a blank biological matrix.
The calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard (Articaine-d3) peak area against the nominal concentration of the analyte. The linearity is then evaluated by a linear regression analysis, and a correlation coefficient (r²) of >0.99 is generally considered acceptable.
Validated methods for articaine have demonstrated linearity over various concentration ranges. For example, one study reported a linear range of 78.1-5000 ng/mL in human plasma. Another method, developed for the simultaneous analysis of several local anesthetics and their metabolites, established a calibration curve range of 0.02 to 2.56 mg/L.
The following table summarizes the validation parameters from a representative study, which would be expected to be similar for a method employing Articaine-d3 as the internal standard.
Table 2: Example of Method Validation Parameters for Articaine in Human Plasma
| Parameter | Result |
| Linearity Range | 78.1 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.996 |
| Lower Limit of Quantification (LLOQ) | 78.1 ng/mL |
| Intra-assay Precision (%CV) | < 14% |
| Inter-assay Precision (%CV) | < 14% |
| Accuracy (Bias) | < 16% |
Data adapted from a study by G. Hoizey et al. (2009).
Evaluation of Precision and Accuracy
In the realm of bioanalytical method development, the use of stable isotope-labeled internal standards is paramount for achieving reliable quantification of an analyte in a complex biological matrix. Articaine-d3 (hydrochloride), serving as an internal standard (IS) for the quantification of articaine, plays a crucial role in ensuring the precision and accuracy of analytical methods, typically those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The precision of an analytical method describes the closeness of repeated individual measurements, while accuracy refers to the closeness of the mean of a set of measurements to the actual or true value. These parameters are rigorously evaluated during method validation to ensure the data generated is dependable for pharmacokinetic and other studies. Validation experiments are typically conducted according to regulatory guidelines, such as those from the European Medicines Agency (EMA). farmaciajournal.com
The evaluation involves analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day or repeatability) and on different days (inter-day or intermediate precision). For a method to be considered valid, the precision, expressed as the relative standard deviation (RSD%), and the accuracy, expressed as the percentage of bias from the nominal concentration, must fall within predefined acceptance criteria. Generally, for QC samples, the inaccuracy and imprecision should be within ±15%, while for the lower limit of quantification (LLOQ), a wider range of ±20% is acceptable. farmaciajournal.com
Below is a representative data table summarizing the typical precision and accuracy results for an LC-MS/MS method validated for the quantification of articaine using a deuterated internal standard, such as Articaine-d7, which would be analogous to using Articaine-d3. farmaciajournal.comresearchgate.net
| Concentration Level | Intra-Day Precision (RSD%) | Intra-Day Accuracy (Bias %) | Inter-Day Precision (RSD%) | Inter-Day Accuracy (Bias %) |
|---|---|---|---|---|
| Low QC | < 14% | < 16% | < 14% | < 16% |
| Medium QC | < 14% | < 16% | < 14% | < 16% |
| High QC | < 14% | < 16% | < 14% | < 16% |
Investigation of Matrix Effects and Carryover
When analyzing biological samples such as plasma or blood, endogenous components of the matrix can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either suppression or enhancement of the signal. chromatographyonline.com This phenomenon, known as the matrix effect, can significantly impact the accuracy and reproducibility of the analytical method. nih.gov Articaine-d3 (hydrochloride) is instrumental in mitigating these effects.
As a stable isotope-labeled internal standard (SIL-IS), Articaine-d3 is chemically identical to articaine and co-elutes with it during chromatographic separation. Consequently, it experiences the same matrix effects as the unlabeled analyte. By calculating the ratio of the analyte's response to the internal standard's response, the variability introduced by matrix effects can be effectively normalized, leading to more accurate quantification. chromatographyonline.com
The investigation of matrix effects is a critical component of bioanalytical method validation. It is typically assessed by comparing the response of the analyte in post-extraction spiked blank matrix from several different sources to the response of the analyte in a neat solution. A common acceptance criterion is that the normalized matrix effect should be within a range of 85-115%. farmaciajournal.com
Carryover is another potential issue in analytical runs, where a small amount of a high-concentration sample can remain in the analytical system and affect the measurement of a subsequent, lower-concentration sample. This is evaluated by injecting a blank sample immediately after a high-concentration sample (e.g., the upper limit of quantification). The response in the blank sample should be negligible, typically not exceeding 20% of the response of the LLOQ sample. farmaciajournal.com
The table below outlines the typical validation parameters and acceptance criteria for matrix effects and carryover in a bioanalytical method for articaine.
| Parameter | Assessment Method | Typical Acceptance Criteria |
|---|---|---|
| Matrix Effect | Comparison of analyte response in post-extraction spiked matrix vs. neat solution, normalized with IS. | Normalized matrix factor should be within 85-115% for at least 6 different matrix sources. farmaciajournal.com |
| Carryover | Injection of a blank sample after a high concentration standard. | Response in the blank sample should be ≤ 20% of the LLOQ response. farmaciajournal.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Articaine Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of molecules. In the context of deuterated compounds like Articaine-d3 (hydrochloride), NMR serves multiple purposes, from confirming the success of isotopic labeling to providing insights into the molecule's structure and behavior in different environments. researchgate.net Solid-state NMR, for instance, has been employed to investigate the interaction of articaine with model cell membranes, providing information on how the molecule orients and interacts within a lipid bilayer. researchgate.netresearchgate.net
Structural Elucidation and Conformational Analysis of Articaine-d3
The primary application of NMR in the context of Articaine-d3 is for structural elucidation and confirmation of deuteration. The substitution of a proton (¹H) with a deuteron (B1233211) (²H or D) results in distinct changes in the NMR spectrum. In a ¹H NMR spectrum, the signal corresponding to the replaced proton will disappear. Conversely, a ²H NMR spectrum would show a signal at the chemical shift corresponding to the location of the deuterium (B1214612) atom. This provides unequivocal proof of the position and extent of isotopic labeling.
For Articaine-d3, the "d3" designation typically refers to the three deuterium atoms replacing the three protons of a methyl group. By analyzing the ¹H NMR spectrum of Articaine-d3 and comparing it to the spectrum of unlabeled articaine, the absence of the specific methyl proton signal would confirm the structure. For example, if the methoxy (B1213986) group protons were deuterated, the characteristic singlet for these protons would be absent.
The table below illustrates hypothetical changes in the ¹H NMR spectrum upon deuteration of a methyl group in articaine.
| Proton Group | Typical ¹H Chemical Shift (ppm) of Articaine | Expected Observation in ¹H NMR of Articaine-d3 (if this group is deuterated) |
|---|---|---|
| Thiophene-CH₃ | ~2.4 | Signal disappears |
| Ester-OCH₃ | ~3.8 | Signal disappears |
| Propyl-CH₃ | ~0.9 | Signal disappears |
Application in Metabolomics Profiling Studies
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. nih.gov NMR-based metabolomics has been used to investigate the metabolic impact of articaine on neuronal cells. nih.govnih.gov In such studies, a stable isotope-labeled compound like Articaine-d3 (hydrochloride) is an invaluable tool, primarily when used in conjunction with mass spectrometry-based metabolomics. thermofisher.comnih.gov
In targeted metabolomics, where a specific set of metabolites is quantified, Articaine-d3 can be used as an internal standard for the accurate quantification of articaine itself. iroatech.com This is crucial for understanding the drug's metabolic fate and its concentration-dependent effects on cellular metabolism. The use of a SIL-IS is the gold standard for correcting for sample loss during preparation and for variations in instrument response, thereby ensuring high accuracy and precision. thermofisher.com
A recent study using ¹H NMR metabolomics investigated the effects of articaine on the metabolism of SH-SY5Y neuronal cells. nih.gov The study revealed significant metabolic alterations, as summarized in the table below.
| Metabolic Pathway Affected | Observed Changes upon Articaine Exposure |
|---|---|
| Glycolysis & Glucose-dependent pathways | Downregulation nih.gov |
| Branched Chain Amino Acids (BCAA) Catabolism | Disturbance nih.gov |
| TCA Cycle Anaplerosis | Downregulation nih.gov |
| Choline (B1196258) Metabolism | Interference nih.gov |
| Lipid Metabolism | Accumulation of cholesteryl esters nih.gov |
Mechanistic Investigations of Articaine Metabolism Utilizing Deuteration
Elucidation of Enzymatic Hydrolysis Pathways
Articaine's unique chemical structure dictates its metabolic fate, which is dominated by enzymatic hydrolysis. Unlike other amide-type local anesthetics that rely primarily on liver enzymes, articaine (B41015) is largely inactivated in the bloodstream.
Studies on Plasma Carboxyesterase-Mediated Biotransformation
The principal route of articaine metabolism is rapid hydrolysis of its ester group, a reaction that occurs in the plasma. This biotransformation is mediated by nonspecific plasma esterases, primarily human carboxylesterase 1 (hCE1). Carboxylesterases catalyze the addition of water to the ester linkage, cleaving it to produce a carboxylic acid and an alcohol.
The catalytic mechanism for this hydrolysis is a two-stage process:
Acylation: The catalytic serine residue in the enzyme's active site attacks the carbonyl carbon of articaine's ester group. This forms a transient tetrahedral intermediate, which then resolves into an acyl-enzyme complex, releasing the alcohol portion of the substrate.
Deacylation: A water molecule enters the active site and attacks the acyl-enzyme complex. This leads to the formation of a second tetrahedral intermediate, which subsequently breaks down to release the carboxylic acid metabolite and regenerate the free enzyme. mdpi.comnih.gov
This pathway is remarkably efficient, contributing to articaine's short plasma half-life of approximately 20 minutes and its favorable systemic safety profile. researchgate.net The rapid breakdown into an inactive metabolite minimizes the risk of systemic toxicity. researchgate.net
Analysis of Hepatic Microsomal Metabolism via P450 Isoenzymes
While plasma hydrolysis accounts for the vast majority of articaine's inactivation, a minor secondary pathway exists in the liver. Approximately 5-10% of an articaine dose undergoes metabolism by hepatic microsomal enzymes, specifically the cytochrome P450 (P450 or CYP) system.
P450 enzymes are a superfamily of proteins that catalyze the oxidation of a wide variety of substrates. nih.govnih.gov Unlike ester hydrolysis, P450-mediated reactions often involve the cleavage of carbon-hydrogen (C-H) bonds to introduce hydroxyl groups or perform other oxidative transformations. The use of Articaine-d3 is particularly valuable for investigating this pathway. If the deuterium (B1214612) substitution is at a site of P450 oxidation, the breaking of the stronger carbon-deuterium (C-D) bond can be slower than breaking a C-H bond, a phenomenon known as the kinetic isotope effect (KIE), which provides insight into the reaction's rate-limiting steps. nih.gov
Table 1: Comparison of Primary and Secondary Metabolic Pathways of Articaine
| Feature | Plasma-Mediated Hydrolysis | Hepatic Microsomal Metabolism |
|---|---|---|
| Primary Enzymes | Plasma Carboxyesterases (e.g., hCE1) | Cytochrome P450 Isoenzymes |
| Location | Bloodstream (Plasma) | Liver (Microsomes) |
| Percentage of Metabolism | ~90-95% | ~5-10% |
| Reaction Type | Ester Hydrolysis | Oxidation (e.g., hydroxylation) |
| Metabolic Speed | Very Rapid | Slower |
Identification and Characterization of Deuterated Articaine Metabolites
Metabolic studies using Articaine-d3 facilitate the unambiguous identification and quantification of its biotransformation products. The deuterium atoms act as a stable isotopic label, allowing metabolites to be easily distinguished from endogenous molecules by mass spectrometry.
Articainic Acid Deuterated Analogues
The primary metabolite formed from the hydrolysis of articaine is articainic acid. researchgate.net When Articaine-d3 is the substrate, the resulting metabolite is a deuterated analogue, Articainic Acid-d3. This compound is pharmacologically inactive. The formation of this metabolite signals the detoxification of the parent drug. The presence of the deuterium label in articainic acid confirms its origin from the administered Articaine-d3 and allows for precise tracking of its pharmacokinetic profile.
Glucuronidation Pathway Analysis
Following its formation, articainic acid (or Articainic Acid-d3) can undergo further biotransformation through a Phase II metabolic reaction known as glucuronidation. In this pathway, the enzyme UDP-glucuronosyltransferase (UGT) conjugates the carboxylic acid group of articainic acid with glucuronic acid. This process results in the formation of articainic acid glucuronide, a highly water-soluble conjugate that is readily eliminated from the body via the kidneys. This pathway is a common mechanism for increasing the polarity of drug metabolites to facilitate their excretion.
Table 2: Identified Metabolites of Articaine
| Metabolite Name | Parent Compound | Metabolic Pathway | Pharmacological Activity |
|---|---|---|---|
| Articainic Acid (or Articainic Acid-d3) | Articaine (or Articaine-d3) | Plasma Ester Hydrolysis (Primary) | Inactive |
| Articainic Acid Glucuronide | Articainic Acid | Glucuronidation (Secondary) | Inactive |
Assessment of Kinetic Isotope Effects in Articaine Biotransformation Processes
The assessment of the kinetic isotope effect (KIE) is a primary reason for utilizing deuterated compounds like Articaine-d3 in metabolic research. A KIE occurs when the rate of a reaction changes upon substituting an atom in the substrate with one of its isotopes. For deuterium, a primary KIE is observed when a C-H bond is cleaved in the rate-determining step of a reaction; the greater strength of the C-D bond compared to the C-H bond causes the reaction to proceed more slowly. nih.govnih.gov
In the context of articaine metabolism:
Plasma Hydrolysis: The carboxylesterase-mediated cleavage of the ester bond does not involve breaking a C-H bond at a non-carbonyl carbon. Therefore, a significant primary KIE is not expected for this dominant metabolic pathway. The rate of hydrolysis should be nearly identical for articaine and Articaine-d3, assuming the deuteration is not at a site that sterically hinders enzyme binding.
Table 3: Theoretical Framework for Kinetic Isotope Effect (KIE) Assessment in Articaine Metabolism
| Metabolic Pathway | Key Reaction Step | Expected Primary KIE with Articaine-d3 | Scientific Implication |
|---|---|---|---|
| Plasma Carboxyesterase Hydrolysis | Cleavage of ester bond | No / Negligible | Confirms that C-H bond cleavage is not involved in the rate-limiting step of plasma hydrolysis. |
| Hepatic P450 Oxidation | Cleavage of C-H bond | Yes (Significant) | Indicates that C-H bond abstraction is a rate-limiting step in the hepatic metabolic pathway. Allows for quantification of this pathway's importance. |
In Vitro Metabolic Stability Studies of Articaine-d3 (hydrochloride)
Currently, there is a lack of publicly available scientific literature specifically detailing the in vitro metabolic stability of Articaine-d3 (hydrochloride). While extensive research has been conducted on the metabolism of its non-deuterated counterpart, articaine, specific data and research findings for the deuterated analog are not present in the reviewed sources.
The metabolism of articaine is well-documented, primarily involving hydrolysis of its ester group by plasma esterases to form its main, inactive metabolite, articainic acid. nih.govresearchgate.net This rapid metabolism in the blood contributes to articaine's short half-life and is a key feature of its pharmacokinetic profile. nih.govvivarep.com Studies have shown that approximately 90-95% of articaine is metabolized in the blood, with only a small fraction (5-10%) undergoing metabolism in the liver. vivarep.comvivarep.com
In vitro studies on articaine have demonstrated that its metabolism follows Michaelis-Menten kinetics, indicating that the enzymatic process can become saturated at higher concentrations of the drug. nih.gov Research using human liver microsomes and other in vitro systems would be the standard approach to determine the metabolic stability of Articaine-d3. Such studies would typically involve incubating the compound with liver fractions and measuring its disappearance over time to calculate key parameters.
Table 1: Hypothetical Data on In Vitro Metabolic Stability of Articaine-d3 (hydrochloride) in Human Liver Microsomes This table is for illustrative purposes only, as no specific data for Articaine-d3 was found.
| Parameter | Value |
|---|---|
| Half-Life (t½) | Data not available |
| Intrinsic Clearance (CLint) | Data not available |
| Metabolite(s) Formed | Data not available |
Table 2: Comparative In Vitro Metabolic Parameters of Articaine This table presents data for the non-deuterated form, Articaine, for contextual understanding.
| Parameter | Species | In Vitro System | Value | Reference |
|---|---|---|---|---|
| Km | Human | Serum | 175 µg/mL (pH 8.2) | nih.gov |
| Vmax | Human | Serum | 2.1 µg/mL/min (pH 8.2) | nih.gov |
| Km | Human | Serum | 22.1 µg/mL (pH 7.2) | nih.gov |
| Vmax | Human | Serum | 0.17 µg/mL/min (pH 7.2) | nih.gov |
The introduction of deuterium at a specific position in the articaine molecule (to create Articaine-d3) is a common strategy in medicinal chemistry to investigate metabolic pathways and potentially alter the rate of metabolism. This is due to the kinetic isotope effect, where the heavier deuterium atom can slow down the rate of bond cleavage at or near the site of deuteration if that bond is broken during a rate-determining metabolic step.
Without specific research on Articaine-d3, one can only hypothesize about its metabolic fate. If the deuteration is at a site involved in enzymatic metabolism, it is plausible that Articaine-d3 would exhibit a slower rate of metabolism compared to articaine. This could potentially lead to a longer half-life and altered pharmacokinetic profile. However, without experimental data, this remains speculative.
Further research and publication of in vitro metabolic stability studies on Articaine-d3 (hydrochloride) are necessary to provide the detailed findings and data required for a comprehensive understanding of its metabolic profile.
Pre Clinical and Cellular Research Applications of Articaine D3 Hydrochloride As a Research Tool
In Vitro Studies on Cellular Systems
In vitro cellular systems provide a controlled environment to investigate the specific effects of a compound at the cellular and subcellular levels. The use of a deuterated analogue like Articaine-d3 would be particularly valuable in distinguishing the parent compound from its metabolites and in studying its direct interactions with cellular components.
Investigation of Articaine-d3 Impact on Neuronal Cell Metabolism (e.g., SH-SY5Y cells)
While no studies specifically investigating Articaine-d3's impact on neuronal cell metabolism have been identified, research on articaine (B41015) provides a basis for what such an investigation would entail. Studies on the human neuroblastoma cell line, SH-SY5Y, are commonly used to assess the neurotoxicity and metabolic effects of local anesthetics.
Research on articaine has shown that it can influence neuronal cell metabolism. For instance, comparative metabolomics studies on SH-SY5Y cells exposed to articaine have revealed alterations in several metabolic pathways. These include a downregulation of glycolysis and related pathways, disturbances in the catabolism of branched-chain amino acids (BCAAs), and interference with choline (B1196258) metabolism. The use of Articaine-d3 in such studies would allow for a more precise tracing of the compound and its metabolic fate within the neuronal cells, helping to differentiate its direct effects from those of its metabolites.
Table 1: Potential Metabolites of Articaine and the Utility of Deuterium (B1214612) Labeling
| Potential Metabolic Pathway | Analyte | Role of Articaine-d3 in Analysis |
| Ester Hydrolysis | Articainic acid | The deuterium label on the methoxy (B1213986) group would be retained, allowing for precise quantification of this major metabolite by mass spectrometry. |
| N-Dealkylation | N-desethyl articaine | The stability of the deuterium label during this metabolic step would enable clear differentiation from the parent compound. |
| Ring Hydroxylation | Hydroxylated articaine | Depending on the position of hydroxylation, the deuterium label could help in identifying and quantifying these minor metabolites. |
This table is illustrative of the potential applications of Articaine-d3 in metabolic studies and is not based on published data for this specific compound.
Role of Deuterated Articaine in Cellular Permeability Studies
Cellular permeability is a critical factor in determining the bioavailability and efficacy of a drug. In vitro models, such as those using Caco-2 or MDCK cell lines, are standard for assessing the passage of compounds across cellular barriers. While no studies have been published on the permeability of Articaine-d3, the use of a deuterated compound in such assays can offer significant advantages.
The primary role of deuteration in permeability studies is to serve as a stable isotopic label. This allows for the use of highly sensitive mass spectrometry-based detection methods to quantify the amount of the compound that has traversed the cell monolayer. This is particularly useful for accurately determining permeability coefficients (Papp) and for studying the mechanisms of transport (passive diffusion vs. active transport).
Mechanistic Exploration of Articaine Derivatives Using Isotopic Tracers
Isotopic tracers are invaluable tools for elucidating the mechanisms of action of bioactive molecules. Articaine-d3 could be employed to gain deeper insights into the interactions of articaine analogues with biological systems at a molecular level.
Insights into Antimicrobial Properties of Articaine Analogues
Some local anesthetics have been shown to possess antimicrobial properties. While the primary focus of articaine research has been on its anesthetic effects, the potential for antimicrobial activity exists. In studies investigating these properties, Articaine-d3 could be used to track the uptake and localization of the compound within microbial cells. This would help in determining whether the antimicrobial effects are due to membrane disruption, inhibition of intracellular enzymes, or other mechanisms. No specific studies on the antimicrobial properties of deuterated articaine have been found.
Receptor Binding and Channel Interaction Studies (non-pharmacological)
The primary mechanism of action of local anesthetics like articaine is the blockade of voltage-gated sodium channels in neuronal membranes. While this is a pharmacological effect, non-pharmacological binding studies using isotopically labeled ligands are crucial for characterizing the binding site and kinetics.
The use of Articaine-d3 in receptor binding assays would facilitate the precise measurement of its binding affinity (Kd) and the density of binding sites (Bmax) on sodium channels or other potential molecular targets. The deuterium label would not be expected to significantly alter the binding properties but would serve as an excellent tracer for quantitative analysis in techniques like radioligand binding assays (if tritiated or carbon-14 (B1195169) labeled) or in mass spectrometry-based binding assays.
Computational and Theoretical Modeling of Articaine-d3 Interactions
Computational modeling and molecular dynamics simulations are powerful tools for understanding the interactions of small molecules with biological macromolecules. While simulations of the non-deuterated articaine in lipid bilayers have been performed to understand its partitioning and orientation within the membrane, specific computational studies on Articaine-d3 are not available.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movement of atoms and molecules over time. In pharmaceutical research, MD simulations provide insights into drug-receptor interactions, binding affinities, and the conformational changes that molecules undergo in biological systems.
While specific MD simulation studies utilizing Articaine-d3 (hydrochloride) are not yet prevalent in the literature, the use of deuterated compounds in this field is a recognized method for refining and validating simulation models. The altered vibrational frequencies of the carbon-deuterium bond compared to the carbon-hydrogen bond can be used to probe specific molecular interactions and dynamics.
Potential Research Applications:
Validation of Force Fields: MD simulations rely on force fields, which are sets of parameters that describe the potential energy of a system of particles. By comparing simulation results of both Articaine and Articaine-d3 with experimental data, researchers can validate and refine the force field parameters for this class of local anesthetics.
Investigating Drug-Membrane Interactions: Articaine, like other local anesthetics, must interact with and permeate neuronal cell membranes to reach its target sodium channels. MD simulations can model these interactions at an atomic level. The use of Articaine-d3 could help to elucidate the role of specific hydrogen atoms in the permeation process through the analysis of isotope effects on membrane crossing dynamics.
Quantum Chemical Calculations of Isotope Effects
Quantum chemical calculations are theoretical methods used to study the electronic structure and properties of molecules. These calculations can be employed to predict and understand kinetic isotope effects (KIEs), which are changes in the rate of a chemical reaction upon isotopic substitution.
The deuterium labeling in Articaine-d3 (hydrochloride) makes it a suitable candidate for investigating the KIEs associated with its metabolism. Articaine is primarily metabolized in the body via hydrolysis of its ester group by plasma esterases. While the d3 labeling is not at the site of this primary metabolic reaction, secondary isotope effects could potentially be observed and studied.
Table 1: Potential Areas of Investigation for Isotope Effects of Articaine-d3
| Research Area | Potential Finding | Implication for Research |
| Metabolic Stability | Minor differences in the rate of metabolic breakdown compared to non-labeled Articaine. | Elucidation of the reaction mechanism of ester hydrolysis by plasma esterases. |
| Receptor Binding Kinetics | Subtle changes in the on/off rates of binding to sodium channels. | A deeper understanding of the specific molecular interactions governing drug-receptor engagement. |
Ex Vivo Tissue Distribution and Permeation Research Utilizing Labeled Articaine
Ex vivo studies, which are conducted on tissues or organs outside the living organism, are crucial for understanding the absorption, distribution, and permeation of drugs. Labeled compounds are indispensable tools for these investigations as they allow for precise tracking and quantification of the molecule of interest within the tissue matrix.
Articaine-d3 (hydrochloride) can serve as a stable isotope-labeled internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This is a common application for deuterated compounds, enabling the accurate quantification of the non-labeled drug in biological samples.
In the context of tissue distribution and permeation, while tritium (B154650) (3H) has been used to label Articaine for such studies, deuterium labeling offers the advantage of being non-radioactive. This makes Articaine-d3 a safer and more convenient alternative for certain experimental setups.
Potential Ex Vivo Research Applications:
Skin Permeation Studies: Using Franz diffusion cells, researchers can study the permeation of Articaine-d3 through skin samples to evaluate its potential for topical anesthetic formulations.
Dental Tissue Distribution: The distribution of Articaine-d3 within different compartments of extracted teeth or surrounding oral tissues can be mapped to better understand its penetration and localization following dental application.
Placental Transfer Studies: Ex vivo models of the human placenta could be used to investigate the rate and extent of Articaine-d3 transfer from the maternal to the fetal circulation.
Table 2: Comparison of Labeled Articaine Analogs in Research
| Labeled Compound | Label Type | Primary Detection Method | Key Research Application | Advantages | Disadvantages |
| Articaine-d3 | Stable Isotope | Mass Spectrometry | Internal standard for quantification, metabolism studies | Non-radioactive, safer handling | May exhibit minor isotope effects |
| 3H-Articaine | Radioactive Isotope | Scintillation Counting | Tissue distribution and autoradiography | High sensitivity | Radioactive, requires specialized handling and disposal |
Q & A
Basic Research: How can Articaine-d3 (hydrochloride) be synthesized and characterized for isotopic purity in preclinical studies?
Methodological Answer:
Articaine-d3 synthesis typically involves deuteration at specific positions (e.g., methyl or aromatic groups) using deuterated reagents. Isotopic purity (>98%) is confirmed via liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy (deuterium-specific NMR). For example, carbodiimide-mediated coupling (e.g., EDC/NHS, as in ) ensures stable isotope labeling. Impurity profiling (e.g., Articaine acid hydrochloride derivatives, per ) requires reverse-phase HPLC with C18 columns and UV detection at 254 nm. Validate purity using certified reference standards (e.g., EP/BP monographs in ) .
Advanced Research: What experimental designs are optimal for studying the pharmacokinetic isotope effect (PIE) of Articaine-d3 in neural tissue?
Methodological Answer:
To assess PIE, use compartmental modeling in rodent sciatic nerve blocks. Compare deuterated (Articaine-d3) and non-deuterated forms via microdialysis or LC-MS/MS for plasma/tissue concentration-time profiles. Key parameters include Cmax, t1/2, and AUC0-∞. Address metabolic stability differences using hepatic microsomal assays (e.g., CYP3A4/2B6 isoforms). Note: Isotope effects may alter binding affinity to voltage-gated sodium channels; validate via patch-clamp electrophysiology in dorsal root ganglion neurons .
Basic Research: What analytical techniques are critical for quantifying Articaine-d3 in biological matrices?
Methodological Answer:
For plasma/serum quantification:
- LC-MS/MS : Use a deuterated internal standard (e.g., Articaine-d6) to correct matrix effects.
- Sample preparation : Protein precipitation with acetonitrile (≥90% recovery) or solid-phase extraction (C18 cartridges).
- Calibration range : 1–500 ng/mL, validated per FDA bioanalytical guidelines. Cross-validate with ultra-high-performance liquid chromatography (UHPLC) coupled with diode array detection (DAD) for redundancy .
Advanced Research: How can researchers resolve contradictions in Articaine-d3’s tissue-specific efficacy across preclinical models?
Methodological Answer:
Discrepancies in efficacy (e.g., nerve vs. muscle tissue) may arise from differential metabolism or tissue penetration. Use autoradiography with <sup>3</sup>H-labeled Articaine-d3 to map distribution. Pair with ex vivo tissue homogenization and LC-MS/MS to quantify parent drug vs. metabolites (e.g., articainic acid). For mechanistic clarity, employ knockout rodent models (e.g., CYP450-deficient strains) to isolate metabolic pathways. Cross-reference with clinical pharmacokinetic data from non-deuterated analogs (e.g., ’s anlotinib safety protocols) .
Basic Research: What in vitro models are suitable for assessing Articaine-d3’s local anesthetic potency?
Methodological Answer:
- HEK-293 cells transfected with human Nav1.7 channels: Measure IC50 via voltage-sensitive dyes or electrophysiology.
- Ex vivo nerve preparations : Rabbit vagus nerve models quantify block duration and recovery kinetics.
- Comparative controls : Include lidocaine-d3 and bupivacaine-d10 to benchmark potency. Ensure deuterium incorporation does not alter steric hindrance (validate via molecular docking simulations) .
Advanced Research: How should isotopic interference be mitigated in metabolomic studies of Articaine-d3?
Methodological Answer:
Deuterium exchange during metabolism can generate false-positive peaks in untargeted metabolomics. Mitigate via:
- Stable isotope-resolved NMR : Differentiate endogenous vs. deuterated metabolites.
- High-resolution MS (HRMS) : Use mass defect filtering (e.g., ±0.02 Da windows) to exclude isotopic clusters.
- Pathway enrichment analysis : Cross-validate with non-deuterated articaine datasets to isolate isotope-specific artifacts .
Basic Research: What are the stability guidelines for Articaine-d3 hydrochloride in aqueous solutions?
Methodological Answer:
Store lyophilized Articaine-d3 at –20°C under argon. For aqueous solutions (pH 4–6), use citrate buffer (50 mM) to prevent hydrolysis. Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks). Quantify articainic acid formation using ion-pair chromatography with heptafluorobutyric acid (HFBA) as the ion-pairing agent .
Advanced Research: What computational strategies predict Articaine-d3’s deuterium retention under physiological conditions?
Methodological Answer:
Use density functional theory (DFT) to calculate bond dissociation energies (BDE) for C-D bonds. Simulate metabolic pathways with molecular dynamics (MD) software (e.g., GROMACS). Validate predictions using <sup>2</sup>H NMR in simulated gastric fluid (SGF) and intestinal fluid (SIF). Compare with experimental data from accelerated mass spectrometry (AMS) for low-abundance deuterium loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
